molecular formula C20H10ClFN2O3 B4321356 2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE

2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE

Cat. No.: B4321356
M. Wt: 380.8 g/mol
InChI Key: WXAIZBRADVGZNP-UHFFFAOYSA-N
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Description

2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE is a complex organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE typically involves a multi-component reaction. One common method includes the reaction of 4-methoxynaphthalen-1-ol with 2,3-dichlorobenzaldehyde and malononitrile in an ethanolic-piperidine medium under microwave irradiation . Another approach involves the reaction of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of multi-component reactions and microwave-assisted synthesis can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like piperidine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE apart is its specific combination of substituents, which may confer unique biological activities and chemical reactivity. Its potential as a multi-target inhibitor and its structural complexity make it a valuable compound for further research.

Properties

IUPAC Name

2-amino-4-(2-chloro-6-fluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClFN2O3/c21-12-6-3-7-13(22)15(12)14-11(8-23)20(24)27-19-16(14)17(25)9-4-1-2-5-10(9)18(19)26/h1-7,14H,24H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAIZBRADVGZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=C(C=CC=C4Cl)F)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE
Reactant of Route 3
2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE
Reactant of Route 4
2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE
Reactant of Route 5
2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE
Reactant of Route 6
2-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE

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